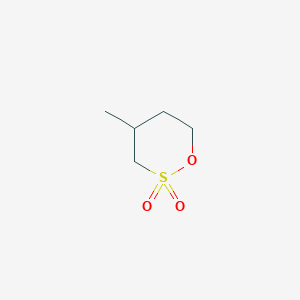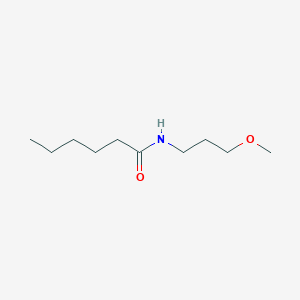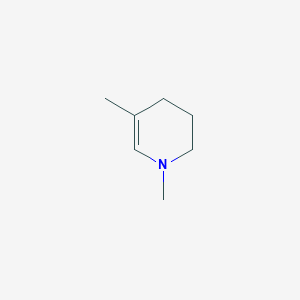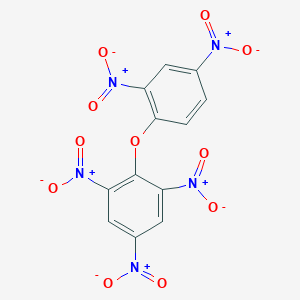
Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro-: is a complex organic compound characterized by the presence of multiple nitro groups attached to a benzene ring. This compound is known for its high reactivity and is often used in various chemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro- typically involves the reaction of 2,4-dinitrochlorobenzene with an alkali metal alcoholate in a non-polar, inert solvent at temperatures ranging from -25°C to 50°C . This reaction results in the formation of the desired compound with high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro groups into amino groups, significantly altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Various nucleophiles can be used under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield amino derivatives, while substitution reactions can produce a wide range of substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro- is used as a precursor for synthesizing other complex molecules. Its high reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound has been studied for its potential use in developing new pharmaceuticals and as a probe in biochemical assays. Its unique structure allows it to interact with various biological molecules, making it useful in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of dyes, explosives, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile component in manufacturing processes .
Mécanisme D'action
The mechanism by which Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro- exerts its effects involves the interaction of its nitro groups with other molecules. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenyl ethers: These compounds share similar structural features and reactivity patterns.
2,4-Dinitrochlorobenzene: Another compound with multiple nitro groups, often used in similar applications.
Uniqueness: What sets Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro- apart is its specific arrangement of nitro groups and the presence of the phenoxy group. This unique structure imparts distinct chemical properties, making it particularly useful in specialized applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
5950-87-8 |
|---|---|
Formule moléculaire |
C12H5N5O11 |
Poids moléculaire |
395.19 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenoxy)-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C12H5N5O11/c18-13(19)6-1-2-11(8(3-6)15(22)23)28-12-9(16(24)25)4-7(14(20)21)5-10(12)17(26)27/h1-5H |
Clé InChI |
UCAHGXFXBRSTPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



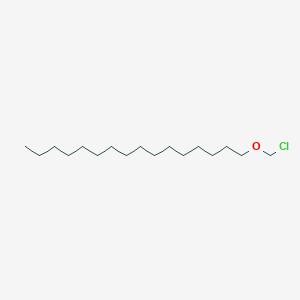
![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)



